2-(4-nitrophenyl)-2-oxoethyl 3-(4-methyl-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinolin-2-yl)benzoate
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Overview
Description
2-(4-nitrophenyl)-2-oxoethyl 3-{4-methyl-1,3-dioxo-1H,2H,3H-pyrrolo[3,4-c]quinolin-2-yl}benzoate is a complex organic compound that features a combination of aromatic and heterocyclic structures. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of nitrophenyl, oxoethyl, and pyrroloquinoline moieties contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-nitrophenyl)-2-oxoethyl 3-{4-methyl-1,3-dioxo-1H,2H,3H-pyrrolo[3,4-c]quinolin-2-yl}benzoate typically involves multi-step organic reactions. One common approach includes:
Formation of the Pyrroloquinoline Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrroloquinoline core.
Introduction of the Nitro Group: Nitration of the aromatic ring is achieved using a mixture of concentrated nitric and sulfuric acids.
Esterification: The final step involves esterification, where the oxoethyl group is introduced through a reaction with an appropriate carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or sulfonated aromatic compounds.
Scientific Research Applications
2-(4-nitrophenyl)-2-oxoethyl 3-{4-methyl-1,3-dioxo-1H,2H,3H-pyrrolo[3,4-c]quinolin-2-yl}benzoate has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its complex structure and reactivity.
Materials Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the pyrroloquinoline moiety can intercalate with DNA or interact with protein active sites. These interactions can modulate biological pathways and exert therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-nitrophenyl)-2-oxoethyl benzoate: Lacks the pyrroloquinoline moiety, resulting in different reactivity and applications.
3-{4-methyl-1,3-dioxo-1H,2H,3H-pyrrolo[3,4-c]quinolin-2-yl}benzoic acid: Similar structure but lacks the oxoethyl group, affecting its chemical properties.
Uniqueness
2-(4-nitrophenyl)-2-oxoethyl 3-{4-methyl-1,3-dioxo-1H,2H,3H-pyrrolo[3,4-c]quinolin-2-yl}benzoate is unique due to the combination of nitrophenyl, oxoethyl, and pyrroloquinoline moieties. This combination imparts distinct chemical reactivity and potential for diverse applications in various scientific fields.
Properties
Molecular Formula |
C27H17N3O7 |
---|---|
Molecular Weight |
495.4 g/mol |
IUPAC Name |
[2-(4-nitrophenyl)-2-oxoethyl] 3-(4-methyl-1,3-dioxopyrrolo[3,4-c]quinolin-2-yl)benzoate |
InChI |
InChI=1S/C27H17N3O7/c1-15-23-24(20-7-2-3-8-21(20)28-15)26(33)29(25(23)32)19-6-4-5-17(13-19)27(34)37-14-22(31)16-9-11-18(12-10-16)30(35)36/h2-13H,14H2,1H3 |
InChI Key |
RMQDVOPLQFNRIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C3=C1C(=O)N(C3=O)C4=CC=CC(=C4)C(=O)OCC(=O)C5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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